H3B-6545

Description

Overview of Estrogen Receptor (ER) Signaling in Biological Systems

Estrogens, the primary female sex hormones, play a crucial role in regulating the growth, differentiation, and function of various target tissues, including those within and outside the reproductive system. nih.govcreative-diagnostics.com These effects are largely mediated through interaction with specific intracellular receptors known as estrogen receptors (ERs). nih.govcreative-diagnostics.com ERs belong to the superfamily of ligand-activated transcription factors, which control the synthesis of specific RNAs and proteins. nih.gov

There are two main subtypes of nuclear ERs, ER alpha (ERα) and ER beta (ERβ), encoded by the ESR1 and ESR2 genes, respectively. nih.govbmbreports.org These receptors share a common structure comprising several domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). bmbreports.orgportlandpress.com In the absence of a ligand, ERs are typically found in the cytoplasm or nucleus in complex with heat-shock proteins, maintaining an inactive state. portlandpress.com Upon binding of an estrogen ligand, such as 17β-estradiol, a conformational change occurs in the LBD, leading to receptor dimerization and translocation to the nucleus. bmbreports.orgportlandpress.comnih.gov The liganded ER dimer then binds to specific DNA sequences called estrogen response elements (EREs) in the regulatory regions of target genes, thereby modulating gene transcription. bmbreports.orgnih.govahajournals.org This direct binding to DNA represents the classical genomic signaling pathway. bmbreports.orgnih.gov

Beyond the classical genomic pathway, estrogen signaling also involves non-genomic mechanisms. nih.govbmbreports.orgnih.gov These can include the activation of intracellular signaling cascades through interactions with ERs located at the plasma membrane or the G-protein-coupled estrogen receptor (GPER). creative-diagnostics.comnih.govahajournals.org These non-genomic actions can rapidly influence cellular processes and may also indirectly impact gene expression. nih.govahajournals.org The interplay between genomic and non-genomic pathways, along with the recruitment of coactivators and corepressors, contributes to the complex and tissue-specific effects of estrogen signaling. nih.govcreative-diagnostics.comahajournals.org

Context of ER-Targeted Therapies and Emerging Resistance Mechanisms

Given the central role of ER signaling in the proliferation and survival of certain cancer cells, particularly in estrogen receptor-positive (ER+) breast cancer, therapies targeting the ER have been a cornerstone of treatment for many years. mdpi.comfrontiersin.org These endocrine therapies aim to block estrogen action by either reducing estrogen levels (e.g., aromatase inhibitors) or by antagonizing ER activity (e.g., selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and selective estrogen receptor degraders (SERDs) like fulvestrant). portlandpress.comfrontiersin.org

While initially effective, a significant challenge in the treatment of ER+ breast cancer is the development of resistance to these endocrine therapies. nih.govmdpi.comfrontiersin.org Resistance mechanisms are complex and can be either de novo (intrinsic) or acquired during treatment. frontiersin.orgopenaccessjournals.com These mechanisms involve various molecular alterations, including mutations in the ESR1 gene, which encodes ERα. nih.govmdpi.com Activating mutations in the LBD of ESR1 are a common acquired mechanism of endocrine resistance in metastatic ER+ breast cancer, particularly after treatment with aromatase inhibitors. nih.govnih.gov These mutations can stabilize an active receptor conformation, promoting ligand-independent ER signaling and reducing the affinity of the receptor for existing anti-estrogen therapies like SERMs and SERDs. nih.govnih.gov Other resistance mechanisms include alterations in downstream signaling pathways such as PI3K/AKT/mTOR and MAPK, changes in the expression of co-regulators, and epigenetic modifications. nih.govmdpi.comopenaccessjournals.comnih.gov The emergence of resistance highlights the critical need for novel ER-targeted therapies that can overcome these challenges. mdpi.comsci-hub.se

Definition and Novelty of Selective Estrogen Receptor Covalent Antagonists (SERCAs)

Selective Estrogen Receptor Covalent Antagonists (SERCAs) represent a novel class of ERα antagonists designed to address limitations of existing endocrine therapies, particularly in the context of resistance-driving mutations. scienceopen.comcancer.govcancer.govaacrjournals.org Unlike traditional competitive antagonists that bind reversibly to the ER, SERCAs form a covalent bond with the receptor. scienceopen.comcancer.govcancer.govaacrjournals.org This covalent interaction is designed to specifically target a unique cysteine residue (C530) located within the ERα ligand-binding domain. portlandpress.comscienceopen.comcancer.govaacrjournals.orgoup.comnih.gov This cysteine residue is not conserved in the hormone binding pockets of other steroid hormone receptors, contributing to the selectivity of SERCAs for ERα. cancer.govaacrjournals.orgoup.comnih.gov

The covalent binding mechanism offers a distinct approach to inhibiting ERα activity. By permanently modifying the receptor, SERCAs can effectively inactivate both wild-type (WT) and mutant forms of ERα, including those with common resistance-associated mutations like Y537S and D538G, which can confer ligand-independent activity. sci-hub.senih.govmedchemexpress.comaacrjournals.orgaacrjournals.org This differs from some conventional SERDs, which primarily induce ER degradation but may have reduced affinity for or efficacy against certain ESR1 mutations. nih.govsci-hub.se The covalent engagement and the resulting unique antagonist conformation enforced by SERCAs are key aspects of their novelty and potential to overcome mechanisms of endocrine resistance. sci-hub.sescienceopen.comaacrjournals.orgmedchemexpress.comaacrjournals.org

Introduction of H3B-6545 as a First-in-Class SERCA Investigational Compound

This compound is an orally available, investigational compound that has been identified as a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA). scienceopen.comcancer.govnih.govmedchemexpress.comaacrjournals.orgaacrjournals.org Developed using a structure-based drug design strategy, this compound is specifically engineered to covalently bind to the unique cysteine 530 residue in the ERα LBD. portlandpress.comscienceopen.comcancer.govaacrjournals.orgoup.comnih.gov This covalent interaction leads to the inactivation of ERα, inhibiting the growth and survival of ERα-expressing cancer cells. cancer.govnih.gov

Preclinical studies have demonstrated that this compound possesses favorable drug-like characteristics and exhibits potent anti-proliferative activity in both wild-type and various clinically relevant ERα mutant breast cancer cell lines, such as MCF-7. scienceopen.commedchemexpress.com In vitro comparisons have indicated increased cell potency of this compound compared to some standard-of-care agents. medchemexpress.com Furthermore, preclinical in vivo studies in breast cancer tumor models, including those with mutant ERα, have shown that this compound has superior anti-tumor activity compared to fulvestrant (B1683766). sci-hub.sescienceopen.comaacrjournals.orgresearchgate.net The unique mechanism of action, involving covalent targeting of C530 and the enforcement of a specific antagonist conformation, distinguishes this compound from existing ER-targeted therapies and positions it as a promising investigational agent for overcoming endocrine resistance. portlandpress.comsci-hub.sescienceopen.comaacrjournals.orgmedchemexpress.comaacrjournals.org

Preclinical Data Highlights for this compound:

| Preclinical Model/Assay | Key Finding | Citation |

| Wild-type MCF-7 cell lines | Nanomolar anti-proliferation potency. scienceopen.com Increased cell potency vs. SoC. medchemexpress.com | scienceopen.commedchemexpress.com |

| ERα mutant MCF-7 cell lines | Nanomolar anti-proliferation potency. scienceopen.com Increased cell potency vs. SoC. medchemexpress.com | scienceopen.commedchemexpress.com |

| Wild-type ERα BC tumor models | Superior anti-tumor activity over fulvestrant. scienceopen.com | scienceopen.com |

| Mutant ERα BC tumor models | Superior anti-tumor activity over fulvestrant. scienceopen.com | scienceopen.com |

| ERαWT and ERαMUT cell lines | Increased antagonist activity vs. SoC and experimental agents. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

| ERαWT and ERαY537S xenografts | Significant single-agent antitumor activity, superior to fulvestrant. aacrjournals.org | aacrjournals.org |

| ER target gene expression | Inhibits ER target gene expression. researchgate.netascopubs.org | researchgate.netascopubs.org |

| Ki67 levels | Shows a 50% decrease in Ki67 levels post-treatment. researchgate.netascopubs.org | researchgate.netascopubs.org |

Structure

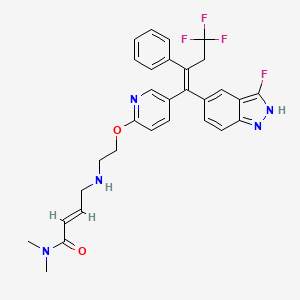

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFTZIJTXCHJNE-HMOQVRKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Development of H3b 6545

Rationale for the Development of Covalent ERα Antagonists

Endocrine therapy is a primary treatment for ER+ breast cancer. However, a significant proportion of patients with relapsed breast cancer develop activating mutations in ERα, which can lead to partial resistance to existing therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). nih.govpatsnap.comascopost.com The emergence of these mutations, particularly in the ligand-binding domain (LBD), highlights a need for new agents that can effectively target both wild-type (ERαWT) and mutant ERα (ERαMUT). nih.govpatsnap.comaacrjournals.org

Selective Estrogen Receptor Covalent Antagonists (SERCAs) represent a new class of compounds designed to address this challenge. patsnap.comascopost.com This approach leverages a unique cysteine residue (C530) located in the ERα-LBD, which is not conserved in other nuclear hormone receptors. patsnap.comascopost.comresearchgate.net By covalently binding to C530 via an electrophilic warhead, SERCAs can irreversibly inactivate ERα and enforce a novel antagonist conformation, offering a distinct mechanism of action compared to SERMs and SERDs. patsnap.comascopost.comresearchgate.netaacrjournals.org This covalent interaction is intended to provide sustained target inhibition and overcome resistance conferred by certain ERα mutations. nih.govaacrjournals.orgpatsnap.comresearchgate.net

Structure-Based Drug Design Approaches

The development of H3B-6545 utilized a structure-based drug design strategy. patsnap.comaacrjournals.orgpatsnap.comscienceopen.com This approach involved understanding the three-dimensional structure of the ERα-LBD and how potential drug candidates interact with it. Crystallography studies played a crucial role, including a study involving this compound bound to the ER LBD. scienceopen.com This study confirmed the formation of a covalent bond between the acrylamide (B121943) warhead of this compound and the unique cysteine residue C530 in the ERα-LBD. ascopost.comscienceopen.com

Structure-based design allowed for the rational modification of compound structures to enhance their binding affinity, selectivity, and the efficiency of the covalent interaction with C530. nih.govaacrjournals.orgpatsnap.comresearchgate.net This iterative process of design, synthesis, and structural analysis was key to developing compounds with improved antagonistic activity against both wild-type and mutant ERα. nih.govaacrjournals.orgpatsnap.comresearchgate.net

Optimization from Precursor Compounds (e.g., H3B-5942)

This compound was developed through the optimization of precursor compounds, notably H3B-5942. nih.govaacrjournals.orgpatsnap.comresearchgate.netmdpi.com H3B-5942 was an earlier covalent ERα antagonist that also engaged cysteine-530 to achieve potency against both ERαWT and ERαMUT. nih.govaacrjournals.orgpatsnap.comresearchgate.netaacrjournals.org However, anticipating that the emergence of C530 mutations could potentially lead to resistance to H3B-5942, researchers applied structure-based drug design to improve the potency of the core scaffold and further enhance antagonistic activity in addition to the covalent engagement. nih.govaacrjournals.orgpatsnap.comresearchgate.netaacrjournals.org

The optimization process from H3B-5942 to this compound aimed to develop a clinical candidate that would remain potent even in the context of potential ERα C530 mutations. nih.govaacrjournals.orgpatsnap.comresearchgate.net This involved medicinal chemistry efforts focused on modifying the chemical structure to enhance its pharmacological properties and efficacy against a broader range of ERα alterations. nih.govaacrjournals.orgpatsnap.comresearchgate.net Preclinical studies characterized the pharmacokinetics and metabolism of this compound, including its clearance and metabolic profiles in different species. researchgate.netnih.gov

Evolution of Core Scaffold for Enhanced Antagonistic Activity

The evolution of the core scaffold was a critical aspect of the optimization process that led to this compound. nih.govaacrjournals.orgpatsnap.comresearchgate.net Starting from the structure of precursor compounds like H3B-5942, modifications were made to the central chemical framework. aacrjournals.orgnih.govresearchgate.net These modifications were guided by structure-based design principles to improve the compound's interaction with the ERα-LBD and enhance its antagonistic activity. nih.govaacrjournals.orgpatsnap.comresearchgate.net

The goal of scaffold evolution was to develop a molecule that not only formed a stable covalent bond with C530 but also effectively blocked ERα signaling by enforcing a specific antagonist conformation. ascopost.comaacrjournals.orgresearchgate.net This involved exploring different chemical moieties and their positions on the core structure to optimize potency against both wild-type and various mutant forms of ERα. nih.govaacrjournals.orgpatsnap.comresearchgate.net The resulting this compound molecule demonstrated improved preclinical activity compared to earlier compounds and standard-of-care therapies like fulvestrant (B1683766) in various ERαWT and ERαMUT models. nih.govpatsnap.comaacrjournals.orgresearchgate.netpatsnap.comresearchgate.netscienceopen.comaacrjournals.orgmedchemexpress.com

Preclinical findings indicated that this compound possessed favorable drug-like characteristics and exhibited nanomolar anti-proliferation potency in both wild-type and clinically relevant ERα mutant MCF-7 cell lines. patsnap.comscienceopen.com this compound also showed superior anti-tumor activity over fulvestrant in wild-type and mutant ERα breast cancer tumor models. patsnap.comaacrjournals.orgresearchgate.netresearchgate.netscienceopen.commedchemexpress.com

Preclinical Antitumor Activity of this compound

| Model Type | ERα Status | This compound Activity | Comparison to Fulvestrant | Source |

| MCF-7 cell lines | Wild-type & Mutant | Nanomolar Potency | Superior | patsnap.comscienceopen.com |

| Wild-type ERα BC tumor models | Wild-type | Potent Activity | Superior | patsnap.comaacrjournals.orgresearchgate.netresearchgate.netscienceopen.commedchemexpress.com |

| Mutant ERα BC tumor models | Mutant | Potent Activity | Superior | patsnap.comaacrjournals.orgresearchgate.netresearchgate.netscienceopen.commedchemexpress.com |

| Patient-derived xenograft models (ER+ BC) | Including Mutant | Superior Activity | Superior to Tamoxifen (B1202) and Fulvestrant | patsnap.comresearchgate.netmedchemexpress.com |

This compelling preclinical profile supported the advancement of this compound for further development in the treatment of endocrine therapy-resistant ERα+ breast cancer. nih.govaacrjournals.orgpatsnap.comresearchgate.net

Molecular and Cellular Mechanisms of Action of H3b 6545

Estrogen Receptor Alpha (ERα) as the Primary Molecular Target

The primary molecular target of H3B-6545 is Estrogen Receptor Alpha (ERα), a hormone-regulated transcription factor crucial for the growth and survival of both normal and malignant breast cells. cancer-research-network.com In ER-positive breast cancers, which account for approximately 70% of new cases, the ERα signaling pathway is a central driver of tumor proliferation. nih.gov this compound is an orally available, selective antagonist of ERα. cancer.gov Its development was a direct response to the clinical challenge of resistance to standard endocrine therapies, which often arises from mutations in the ESR1 gene that encodes for ERα. aacrjournals.orgnih.gov These mutations can lead to ligand-independent activation of the receptor, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective. aacrjournals.org this compound was designed to potently inhibit both the wild-type (WT) and various mutant forms of ERα, addressing a critical unmet need in the treatment of endocrine-resistant breast cancer. nih.govresearchgate.net

Covalent Binding to Cysteine 530 (C530) within the ERα Ligand-Binding Domain

A defining feature of this compound's mechanism is its ability to form a covalent bond with a specific amino acid residue within the ERα protein. aacrjournals.org It irreversibly engages cysteine-530 (C530), a residue located within the ligand-binding domain (LBD) of the receptor. aacrjournals.orgresearchgate.net This covalent interaction is highly specific, as the targeted cysteine is not present in other nuclear hormone receptors, contributing to the selectivity of this compound. aacrjournals.orgresearchgate.netoup.com

The molecule was developed through structure-based drug design, building upon a predecessor compound, H3B-5942, which also targets C530. nih.govresearchgate.net this compound features an acrylamide (B121943) "warhead" that forms the irreversible bond with C530. researchgate.netscienceopen.com This covalent binding leads to a long residence time, effectively inactivating the receptor. aacrjournals.org Crystallography studies have confirmed the formation of this covalent bond between this compound and C530 in the ERα LBD. researchgate.netscienceopen.com This irreversible engagement ensures sustained antagonism of the receptor's activity. researchgate.net

Induction of a Unique Antagonist Conformation in ERα

Upon binding, this compound enforces a unique antagonist conformation in the ERα protein. nih.govmedchemexpress.com This conformational change is critical to its function, as it prevents the receptor from adopting the active shape required for transcriptional activation. Even in constitutively active mutant forms of ERα, such as those with Y537S or D538G mutations, this compound's binding forces the receptor into an inactive state. nih.govaacrjournals.org

The crystal structure of this compound in complex with the ERα LBD reveals how it achieves this. The core of the molecule settles into a hydrophobic pocket, and the covalent attachment to C530 locks the receptor in a conformation that disrupts the co-activator binding site, which is essential for initiating gene transcription. researchgate.netresearchgate.net This induced antagonist conformation is distinct from that caused by other classes of ERα inhibitors and is fundamental to its potent activity. aacrjournals.orgmedchemexpress.com

Inactivation of Wild-Type and Mutant ERα Activity

This compound demonstrates potent inactivation of both wild-type (ERαWT) and mutant ERα (ERαMUT). nih.govresearchgate.net Activating mutations in the ESR1 gene are found in up to 30-40% of patients with metastatic breast cancer who have progressed on prior endocrine therapy. aacrjournals.orgoup.com These mutations, such as Y537S and D538G, confer resistance to standard treatments. aacrjournals.org

Preclinical studies have consistently shown that this compound maintains single-digit nanomolar potency across a range of breast cancer cell lines, irrespective of their ESR1 mutation status. aacrjournals.orgaacrjournals.org It has demonstrated significant antitumor activity in xenograft models representing both ERαWT and ERαY537S breast cancers. cancer-research-network.com Notably, this compound has shown superiority over the current standard-of-care SERD, fulvestrant (B1683766), in preclinical models, particularly those harboring ERα mutations or those that have developed resistance to CDK4/6 inhibitors. aacrjournals.orgaacrjournals.orgresearchgate.net This broad activity suggests its potential to overcome common mechanisms of acquired resistance to endocrine therapies. nih.gov

| Cell Line | GI₅₀ (nM) |

|---|---|

| MCF7 | 0.3-0.4 |

| HCC1428 | 1.0 |

| BT483 | 0.5 |

| T47D | 5.2 |

| CAMA-1 | 0.2 |

Data sourced from MedchemExpress. medchemexpress.com

Differentiated Biological Profile Compared to Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs)

This compound's classification as a SERCA distinguishes its mechanism from both SERMs (e.g., tamoxifen) and SERDs (e.g., fulvestrant). aacrjournals.org

Versus SERMs: Unlike SERMs, which can have mixed agonist/antagonist effects in different tissues, this compound is a pure antagonist that enforces a complete shutdown of the receptor's transcriptional activity. nih.gov While some preclinical data suggests this compound may share some SERM-like activity in normal bone and endometrial tissues, its primary anticancer effect is driven by potent antagonism. researchgate.net

Versus SERDs: The primary goal of SERDs is to bind to ERα and induce its degradation, thereby eliminating the receptor from the cell. scienceopen.com In contrast, this compound's primary mechanism is the inactivation of ERα through covalent binding and conformational change, not necessarily by promoting its degradation. scienceopen.com While some ERα degradation may occur, it is not the defining feature of its action. This unique profile as a covalent antagonist that "shuts down" rather than "destroys" the receptor provides a different therapeutic strategy to overcome resistance. aacrjournals.org

This differentiated profile allows this compound to maintain activity in tumor models where SERDs like fulvestrant are no longer effective, particularly in models resistant to a combination of CDK4/6 inhibitors and fulvestrant. nih.gov

Preclinical Pharmacological Characterization

In Vitro Activity Against ERα-Positive Cancer Cell Lines

H3B-6545 has demonstrated potent inhibition of ERα wild-type (ERαWT) activity and effectively suppresses the proliferation of ERαWT-positive breast cancer cell lines medchemexpress.com. The compound shows nanomolar anti-proliferation potency in these cell lines researchgate.netscienceopen.com. Specific growth inhibition (GI₅₀) values have been established for several key cell lines, highlighting its potent cellular activity.

| Cell Line | GI₅₀ (nM) |

|---|---|

| MCF7 | 0.3-0.4 |

| HCC1428 | 1.0 |

| BT483 | 0.5 |

| T47D | 5.2 |

| CAMA-1 | 0.2 |

Table 1: Proliferation Inhibition (GI₅₀) of this compound in ERα-Positive Breast Cancer Cell Lines. Data sourced from MedchemExpress medchemexpress.com.

A critical feature of this compound is its ability to potently antagonize both wild-type and mutant forms of ERα in various assays medchemexpress.comaacrjournals.orgaacrjournals.org. Mutations in the estrogen receptor are detected in up to 30% of patients whose disease relapses after responding to initial anti-endocrine therapies aacrjournals.orgaacrjournals.org. These mutations can confer resistance to existing treatments aacrjournals.orgaacrjournals.orgresearchgate.net. This compound was developed to overcome this challenge, effectively inactivating both forms of the receptor by covalently binding to cysteine-530 researchgate.netresearchgate.net. This covalent interaction ensures potent antagonism against ERαWT and clinically relevant ERα mutants, including the Y537S mutation researchgate.netresearchgate.netresearchgate.net. Furthermore, its design allows it to maintain potency even when mutations are present at the C530 target site researchgate.netnih.gov.

In preclinical studies, this compound has demonstrated superior or increased potency when compared to standard-of-care agents like fulvestrant (B1683766) and tamoxifen (B1202), as well as other experimental drugs aacrjournals.orgaacrjournals.org. It shows significant activity and superiority over fulvestrant across a variety of ERαWT and ERα-mutant preclinical models, including those that are sensitive or resistant to palbociclib (B1678290) researchgate.netresearchgate.netnih.govresearchgate.net.

The covalent binding mechanism of this compound contributes to a long residence time on its target researchgate.net. This results in sustained cellular potency. In vitro comparisons have confirmed that this compound maintains increased cell potency under both continuous and washout treatment conditions when compared to other agents medchemexpress.comaacrjournals.org.

In Vivo Efficacy Studies in Animal Models

This compound has shown significant single-agent antitumor activity in vivo. In the MCF-7 xenograft model, which utilizes human breast cancer cells, once-daily oral administration of this compound demonstrated potent activity and superior efficacy compared to fulvestrant medchemexpress.comaacrjournals.orgaacrjournals.org. It has also shown superior antitumor activity over both tamoxifen and fulvestrant in patient-derived xenograft (PDX) models, which are considered more representative of human tumors. This superiority was observed in models carrying both wild-type and mutant forms of the estrogen receptor aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. The compound has also demonstrated substantial antitumor efficacy in tumor models that have developed resistance to both palbociclib and fulvestrant researchgate.netresearchgate.net.

Superior Efficacy Compared to Fulvestrant and Tamoxifen in Xenograft Models

In vivo studies have consistently shown that this compound possesses potent antitumor activity, often superior to that of established endocrine therapies like fulvestrant and tamoxifen. aacrjournals.org In the MCF-7 cell line-derived xenograft model, which represents ERα wild-type breast cancer, orally administered this compound demonstrated greater efficacy than fulvestrant. aacrjournals.orgbiospace.com

This superiority was also observed in patient-derived xenograft (PDX) models. For instance, in the ERαWT ST986 PDX model, this compound treatment led to more significant tumor growth inhibition compared to fulvestrant. researchgate.net Similarly, in the ERαWT ST1799 PDX model, this compound showed more robust antitumor activity than both tamoxifen and fulvestrant. researchgate.net

| Xenograft Model | ERα Status | Compound | Observed Antitumor Efficacy |

|---|---|---|---|

| MCF-7 CDX | Wild-Type | This compound | Superior to Fulvestrant aacrjournals.orgbiospace.com |

| MCF-7 CDX | Wild-Type | Fulvestrant | Less effective than this compound aacrjournals.orgbiospace.com |

| ST986 PDX | Wild-Type | This compound | Superior to Fulvestrant researchgate.net |

| ST986 PDX | Wild-Type | Fulvestrant | Less effective than this compound researchgate.net |

| ST1799 PDX | Wild-Type | This compound | Superior to Tamoxifen and Fulvestrant researchgate.net |

| ST1799 PDX | Wild-Type | Tamoxifen | Less effective than this compound researchgate.net |

| ST1799 PDX | Wild-Type | Fulvestrant | Less effective than this compound researchgate.net |

Activity in Patient-Derived Xenograft (PDX) Models Harboring ERα Mutations

A significant challenge in endocrine therapy is the emergence of activating mutations in the ESR1 gene (encoding ERα), which can confer resistance to treatment. This compound was specifically developed to potently inhibit both wild-type and mutant forms of ERα. nih.govresearchgate.net Preclinical data confirm its efficacy in models harboring these mutations.

This compound has demonstrated significant single-agent antitumor activity in PDX models with ERα mutations. researchgate.net Notably, in a PDX model with the specific Y537S mutation, one of the most common and constitutively active mutations, this compound was more effective than fulvestrant. researchgate.netresearchgate.net This suggests that this compound's covalent mechanism can overcome the conformational changes induced by such mutations that often lead to resistance to non-covalent antagonists. aacrjournals.org

| PDX Model | ERα Mutation Status | Finding |

|---|---|---|

| ST2056 | Y537S | This compound demonstrated superior antitumor activity compared to fulvestrant. researchgate.netresearchgate.netaacrjournals.org |

| General ERαMUT Models | Various Mutations | This compound shows significant single-agent activity where standard therapies may be less effective. aacrjournals.orgnih.gov |

Efficacy in Models of Therapy-Resistant Tumors (e.g., CDK4/6i naïve and resistant ERαWT and ERαMUT tumors)

The combination of endocrine therapy with CDK4/6 inhibitors (CDK4/6i) is a standard of care for advanced ER-positive breast cancer. However, acquired resistance to this combination is a growing clinical problem. This compound has shown encouraging preclinical activity in models of resistance to both endocrine therapy and CDK4/6 inhibitors. nih.govnih.gov

Studies have demonstrated that this compound has significant activity and is superior to fulvestrant across a range of PDX models, including those that are sensitive (naïve) or resistant to the CDK4/6 inhibitor palbociclib. researchgate.netnih.gov This efficacy was observed in tumors with both wild-type and mutant ERα. nih.govnih.gov this compound maintained its single-agent activity in CDK4/6 inhibitor-resistant ERαWT and ERαY537S PDX models where fulvestrant failed to show significant antitumor effects. aacrjournals.org This suggests that this compound could be a viable therapeutic option after progression on CDK4/6 inhibitor-based therapies. researchgate.net

Investigation of Systemic Biological Effects (e.g., prevention of bone loss in ovariectomized rats)

Beyond its antitumor effects, the systemic biological impact of this compound has been investigated, particularly concerning bone health. Estrogen is crucial for maintaining bone density, and its depletion, mimicked in the ovariectomized (OVX) rat model, leads to bone loss. Some endocrine therapies can have differing effects on bone.

In a study using ovariectomized rats, a model for postmenopausal bone loss, the effect of this compound on bone mineral density (BMD) was evaluated and compared to 17β-estradiol (E2) and tamoxifen. After six weeks of treatment, the OVX control group showed a significant decrease in femoral BMD. In contrast, treatment with this compound demonstrated a prevention of this bone loss. researchgate.net

| Treatment Group (in OVX Rats) | Effect on Femur Bone Mineral Density (BMD) |

|---|---|

| Vehicle Control | Significant bone loss observed researchgate.net |

| 17β-Estradiol (E2) | Prevented bone loss researchgate.net |

| Tamoxifen | Prevented bone loss researchgate.net |

| This compound | Demonstrated prevention of bone loss researchgate.net |

Pharmacokinetics and Metabolism in Preclinical Species

Absorption and Disposition Characteristics in Animal Models (e.g., Rat, Monkey)

H3B-6545 has demonstrated low to moderate oral bioavailability in preclinical species such as rats and monkeys nih.gov. This is consistent with in vitro permeability assessments nih.gov. Pharmacokinetic studies in rats and monkeys have evaluated the absorption and disposition of this compound following both intravenous and oral administration nih.gov. A nonclinical physiologically based pharmacokinetic (PBPK) model was developed to assess the in vitro-in vivo correlation of clearance nih.gov.

Terminal Elimination Half-Life in Preclinical Species

The terminal elimination half-life of this compound has been determined in preclinical species. In rats, the terminal elimination half-life was found to be 2.4 hours, while in monkeys, it was 4.0 hours nih.gov.

| Species | Terminal Elimination Half-Life (h) |

| Rat | 2.4 |

| Monkey | 4.0 |

Plasma Protein Binding Characteristics Across Species

Plasma protein binding of this compound has been assessed across different species. The binding was observed to be similar across species, ranging from 99.5% to 99.8% nih.gov. High plasma protein binding can influence the distribution and clearance of a compound cambridgemedchemconsulting.com.

| Species | Plasma Protein Binding (%) |

| Rat | 99.5 - 99.8 |

| Monkey | 99.5 - 99.8 |

| Human | 99.5 - 99.8 |

Metabolic Pathways and Metabolite Identification

The metabolism of this compound has been investigated both in vitro using hepatocytes and in vivo using biological samples from animal models nih.govresearchgate.net.

In Vitro Metabolic Profiles in Hepatocytes (Rat, Monkey, Human)

In vitro studies using hepatocyte incubations from rats, monkeys, and humans have identified nine metabolites of this compound nih.gov. Notably, none of these identified metabolites were unique to humans nih.gov. The formation of glutathione-related conjugates of this compound was found to be minimal in vitro nih.gov.

In Vivo Metabolic Profiles in Animal Plasma, Urine, and Fecal Samples (e.g., Rat, Dog)

In vivo metabolism studies in rats and dogs have further characterized the metabolic fate of this compound nih.govresearchgate.net. Following oral administration to rats, plasma, urine, and fecal samples were collected and analyzed researchgate.net. Using advanced analytical techniques, a total of 11 metabolites were detected and structurally identified in rat samples, including a glutathione (B108866) adduct researchgate.net. Specific metabolites identified in rat samples included those resulting from deamination, dealkylation, N-hydroxylation, hydroxylation, formation of amide derivatives, and GSH conjugation researchgate.net. In dog plasma, metabolites were identified, and their identities were characterized researchgate.net. The metabolic pathways observed in dogs included N-demethylation, N-dealkylation, deamination, aldehyde oxidation, aldehyde reduction, and formation of amide researchgate.net.

Role of Cytochrome P450 Enzymes (e.g., CYP3A Substrate) in Metabolism

This compound is identified as a substrate of cytochrome P450 (CYP) enzymes, particularly CYP3A nih.gov. Hepatic phase 1 metabolism, largely mediated by CYP3A, is expected to be the primary route of clearance for this compound nih.gov. In vitro metabolism studies suggest that this compound is metabolized mainly by CYP3A4, followed by CYP3A5 and CYP2C8 clinicaltrials.gov.

| Enzyme Involved | Role in this compound Metabolism |

| CYP3A | Primary metabolism nih.gov |

| CYP3A4 | Major in vitro metabolism clinicaltrials.gov |

| CYP3A5 | In vitro metabolism clinicaltrials.gov |

| CYP2C8 | In vitro metabolism clinicaltrials.gov |

Structural Characterization of Identified Metabolites

Metabolic profiling of this compound in preclinical species has revealed a range of biotransformation pathways. Studies utilizing rat and monkey hepatocytes, as well as analysis of dog plasma, have led to the identification and structural characterization of several metabolites. researchgate.netnih.govnih.gov

The primary metabolic pathways identified for this compound include phase 1 biotransformations such as deamination, dealkylation, N-hydroxylation, and hydroxylation. researchgate.netnih.govnih.gov Additionally, the formation of amide derivatives has been observed. researchgate.netnih.govnih.gov

In rat hepatocyte incubations, a total of 11 metabolites were detected and structurally identified. researchgate.netcancer-research-network.com These included metabolites resulting from deamination (M8 and M9), dealkylation (M2, M3, and M10), N-hydroxylation (M6), hydroxylation (M1 and M4), and the formation of amide derivatives (M5 and M7). researchgate.net Notably, M1, M5, M7, and M10 were reported as newly identified metabolites in one study. researchgate.net

While glutathione (GSH) conjugation is a potential pathway for targeted covalent inhibitors, the formation of glutathione-related conjugates of this compound was found to be minimal in vitro. researchgate.netnih.govresearchgate.net However, a GSH adduct (G1) was among the 11 metabolites detected in rat hepatocyte incubations. researchgate.netcancer-research-network.com

Analysis of dog plasma also indicated similar metabolic pathways, including N-demethylation, N-dealkylation, deamination, aldehyde oxidation, aldehyde reduction, and the formation of amide metabolites. researchgate.netnih.govresearchgate.net

The identified metabolites suggest that this compound undergoes extensive hepatic phase 1 metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A identified as a key contributor. researchgate.netnih.govresearchgate.net

Table 1: Identified Metabolites and Corresponding Metabolic Pathways

| Metabolite Designation | Proposed Metabolic Pathway(s) |

| M1 | Hydroxylation |

| M2 | Dealkylation (N-dealkylation/N-demethylation) |

| M3 | Dealkylation |

| M4 | Hydroxylation |

| M5 | Amide derivative formation |

| M6 | N-hydroxylation |

| M7 | Amide derivative formation |

| M8 | Deamination |

| M9 | Deamination |

| M10 | Dealkylation |

| G1 | GSH conjugation (adduct) |

Note: This table is based on findings from preclinical studies, primarily in rat hepatocytes and dog plasma. researchgate.netnih.govcancer-research-network.com

In Vitro-In Vivo Correlation of Clearance

Preclinical pharmacokinetic studies in rats and monkeys were conducted to characterize the clearance of this compound. researchgate.netnih.govresearchgate.net These studies aimed to establish an in vitro-in vivo correlation (IVIVE) for clearance, which is crucial for predicting human pharmacokinetics. researchgate.netnih.govresearchgate.net

In vitro clearance was assessed using hepatocytes from rats, monkeys, and humans. researchgate.netnih.govumich.edu The in vitro intrinsic clearance values were reported as moderate to high across these species. umich.edu

Table 2: In Vitro Intrinsic Clearance of this compound in Hepatocytes

| Species | In Vitro Intrinsic Clearance (µL/min/10⁶ cells) |

| Rat | 72 |

| Monkey | 178 |

| Human | 74 |

Source: umich.edu

A nonclinical physiologically based pharmacokinetic (PBPK) model was developed to assess the IVIVE of clearance for this compound. researchgate.netnih.govresearchgate.net This modeling utilized hepatocyte clearance values, which were found to adequately model the time-concentration profiles observed in rats and monkeys. researchgate.netnih.govresearchgate.net

The findings suggest that IVIVE of clearance is achievable for targeted covalent inhibitors like this compound, particularly when the intrinsic reactivity of the compound is not the primary driver of clearance. researchgate.netnih.govresearchgate.net this compound is primarily cleared via hepatic phase 1 metabolism, which facilitates the prediction of in vivo clearance from in vitro hepatocyte data. researchgate.netnih.govresearchgate.net

Structural and Computational Analyses

Ligand-Receptor Interaction Studies

H3B-6545 functions by selectively and covalently binding to a specific cysteine residue (C530) within the ligand-binding domain (LBD) of ERα. cancer.govportlandpress.comresearchgate.netresearchgate.netscienceopen.comaacrjournals.orgoup.comresearchgate.net This cysteine residue is notably unique to ERα and is not conserved in the hormone binding pockets of other steroid receptors, contributing to the selectivity of this compound. cancer.govresearchgate.netoup.comresearchgate.net The covalent bond formed between this compound and C530 is a key aspect of its mechanism, leading to irreversible inactivation of both wild-type and mutant ERα. researchgate.netresearchgate.netaacrjournals.orgaacrjournals.orgascopubs.org Biophysical and biochemical analyses have confirmed this covalent mechanism of action and the resulting long residence time of this compound on the receptor. aacrjournals.orgaacrjournals.org

Analysis of Conformational Changes Induced in ERα Upon this compound Binding

The binding of this compound to ERα, particularly through the covalent engagement of Cys530, induces specific conformational changes in the receptor. researchgate.netascopubs.org This interaction enforces a unique antagonist conformation of ERα. medchemexpress.comresearchgate.netascopubs.orgnih.gov Compared to a related compound, H3B-5942, the binding mode of this compound is similar in its core structure, but the substituted fluorine atoms of this compound interact with Helices-5 and Helices-7, leading to distinct conformational modifications in ERα. researchgate.net These modifications include the reorientation of side chains of residues H524 and M528 on Hel-11, the movement of the loop linking Hel-6 to Hel-7 closer to Hel-3, and an extension of Hel-3 by one helical turn at its C-terminal end. researchgate.net These changes result in a more compact ligand-binding pocket in ERα, which is thought to enhance the interactions with the core scaffold of this compound. researchgate.net Differential scanning fluorimetry (DSF) studies have further confirmed that this compound provides greater stabilization to the receptor compared to H3B-5942. researchgate.net While this compound enforces an antagonist conformation, it does so without inducing ERα degradation, a characteristic that differentiates it from some other ER-targeting agents like Selective Estrogen Receptor Degraders (SERDs). scienceopen.com

Application of Computational Chemistry and Modeling in Drug Discovery

Computational chemistry and modeling have played a significant role in the discovery and development of this compound. nih.govaacrjournals.orgscienceopen.comresearchgate.net The identification of this compound as a Selective Estrogen Receptor Covalent Antagonist (SERCA) was achieved using structure-based drug design approaches. nih.govaacrjournals.orgscienceopen.com This involved leveraging the structural information of ERα, particularly the presence of the unique cysteine residue C530, to design compounds that could covalently target this site. nih.govaacrjournals.orgscienceopen.comoup.comresearchgate.net

Computational methods are routinely employed in drug discovery to accelerate the process, from target identification to the design and optimization of new drug-like compounds. researchgate.net In the context of this compound, structure-based drug design allowed for the rational modification of lead compounds, such as improving the potency of the core scaffold of H3B-5942 to develop this compound, which maintains potency even in the presence of ERα C530 mutations. nih.govresearchgate.net Crystallography studies, which provide detailed 3D structures of the ligand-receptor complex, have been crucial in confirming the covalent bond formation and understanding the precise binding mode of this compound within the ERα LBD. scienceopen.com

Computational techniques, such as molecular docking and simulations, can be used to predict the binding orientation and affinity of potential drug molecules to their targets. researchgate.net While specific details of the computational modeling techniques used in the initial discovery phase of this compound are not extensively detailed in the provided snippets, the general principle of using structure-based design highlights the application of computational approaches to guide the synthesis and optimization of compounds with desired interaction profiles, such as covalent binding and the induction of specific antagonistic conformations. nih.govaacrjournals.orgscienceopen.com

Analytical Methodologies for H3b 6545 and Metabolites in Preclinical Matrices

Chromatographic Techniques for Separation (e.g., Ultra-High Performance Liquid Chromatography (UHPLC))

Chromatographic techniques, particularly Ultra-High Performance Liquid Chromatography (UHPLC) and Liquid Chromatography (LC), are fundamental for separating H3B-6545 from its metabolites and endogenous matrix components in biological samples researchgate.netnih.gov. UHPLC offers advantages such as faster separation times and improved peak resolution compared to traditional HPLC, which is beneficial for high-throughput bioanalysis mdpi.comchromatographyonline.com.

Studies have employed LC and UHPLC methods for the determination of this compound in preclinical matrices like dog plasma researchgate.netresearchgate.net. A simple and sensitive LC-MS/MS assay for this compound in dog plasma utilized a ZORBAX SB-C18 column (50 mm × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) researchgate.netresearchgate.net. The flow rate was maintained at 0.4 mL/min researchgate.netresearchgate.net. Another study characterizing this compound metabolites in vitro and in vivo used ultra-high performance liquid chromatography combined with linear ion trap-orbitrap tandem mass spectrometry (UHPLC-LTQ-Orbitrap-MS) nih.gov.

Mass Spectrometry Applications for Identification and Quantification (e.g., Electrospray Ionization Linear Ion Trap-Orbitrap Tandem Mass Spectrometry (UHPLC-LTQ-Orbitrap-MS), LC-ESI-Q-Exactive-Orbitrap-MS)

Mass spectrometry (MS) is the primary detection technique coupled with chromatography for the analysis of this compound and its metabolites. It provides the sensitivity and specificity required for identification and quantification in complex biological matrices researchgate.netnih.govhpst.cz. Electrospray ionization (ESI) is commonly used to generate ions from this compound and its more polar metabolites researchgate.net. Tandem mass spectrometry (MS/MS) is employed for fragmentation and structural elucidation of metabolites nih.govhpst.cz.

Specific MS techniques reported for this compound analysis include LC combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for quantification researchgate.netaorc-online.org. For metabolite identification and characterization, high-resolution mass spectrometry techniques such as LC-ESI-Q-Exactive-Orbitrap-MS and UHPLC-LTQ-Orbitrap-MS have been utilized researchgate.netnih.gov. These Orbitrap-based systems provide high mass accuracy and resolution, which are crucial for determining the elemental composition of metabolites and elucidating their structures based on fragmentation patterns nih.govhpst.cz.

In one study, metabolites present in dog plasma were identified by LC-ESI-Q-Exactive-Orbitrap-MS, and their identities were characterized by retention times, accurate masses, and fragment ions researchgate.net. The characterization of this compound metabolites in vitro and in vivo involved analysis using UHPLC-LTQ-Orbitrap-MS operated in positive ion mode nih.gov. The structures of the metabolites were elucidated by comparing their MS and MS² spectra with those of the parent drug nih.gov. Diagnostic fragment ions generated with high resolution accurate mass were used to propose metabolite structures researchgate.net.

A total of 11 metabolites, including a GSH adduct, were detected and structurally identified in one study nih.gov. The metabolic pathways identified included deamination, dealkylation, N-hydroxylation, hydroxylation, formation of amide derivatives, and GSH conjugation nih.gov.

Future Research Directions and Translational Implications Preclinical Focus

Investigation of Novel Resistance Mechanisms to SERCAs Beyond C530 Mutations

While H3B-6545 was designed to maintain potency even in the context of ERα C530 mutations, which can confer resistance to other covalent ERα antagonists like H3B-5942, the potential for other resistance mechanisms to emerge remains a critical area of investigation. researchgate.netmdpi.compatsnap.comresearchgate.net Future preclinical research should focus on identifying and characterizing novel mechanisms of resistance to SERCAs like this compound. This could involve studies using in vitro models of acquired resistance, analysis of clinical samples from patients who have progressed on this compound (where available), and genomic or proteomic profiling to identify alterations associated with reduced sensitivity. Understanding these mechanisms is crucial for developing strategies to circumvent or overcome resistance, such as identifying predictive biomarkers or designing next-generation therapies.

Rational Design and Synthesis of Next-Generation SERCA Analogues

The insights gained from studying this compound's mechanism of action and potential resistance pathways can inform the rational design and synthesis of next-generation SERCA analogues. scienceopen.comfrontiersin.organnualreviews.org Preclinical efforts in this area would involve structure-based drug design, leveraging crystallographic data of this compound bound to ERα to identify key interactions and potential modifications that could enhance potency, improve pharmacokinetic properties, or overcome specific resistance mechanisms. scienceopen.com Synthesis and evaluation of these novel analogues in preclinical models, including those harboring known or anticipated resistance alterations, are essential steps in developing potentially more effective or broader-acting SERCAs.

Preclinical Evaluation of this compound in Combination with Other Targeted Agents

Preclinical studies evaluating this compound in combination with other targeted agents are crucial for exploring synergistic therapeutic effects and overcoming resistance in complex tumor microenvironments. eisai.comtargetedonc.comresearchgate.netresearchgate.net Combinations with CDK4/6 inhibitors, which are standard in ER-positive breast cancer treatment, have shown promise in preclinical models and are being investigated clinically. researchgate.netscienceopen.comresearchgate.netresearchgate.netnih.gov Future preclinical research could explore combinations with inhibitors of other pathways frequently implicated in endocrine resistance, such as PI3K/AKT/mTOR pathway inhibitors, or agents targeting the tumor microenvironment. targetedonc.comnih.govmdpi.com These studies should aim to identify optimal drug combinations, dosing schedules, and the underlying mechanisms of synergy. Preclinical data on this compound in combination with palbociclib (B1678290) demonstrated preliminary anti-tumor activity in heavily pretreated patients with ER+, HER2- metastatic breast cancer. researchgate.net

Expanding Preclinical Applications of this compound in Other ER-Mediated Pathologies

Beyond breast cancer, ER signaling plays a role in the pathogenesis of other diseases. Preclinical investigations into the potential applications of this compound in other ER-mediated pathologies could uncover new therapeutic opportunities. researchgate.netfrontiersin.org This might include exploring its efficacy in models of endometrial cancer, ovarian cancer, or other conditions where aberrant ER activity contributes to disease progression. Preclinical studies would involve evaluating the activity of this compound in relevant cell lines and animal models, assessing its impact on ER signaling and downstream effects in these contexts.

Further Elucidation of the Irreversible Binding Mechanism and its Therapeutic Advantages

A deeper understanding of the irreversible binding mechanism of this compound to the C530 residue of ERα and the resulting unique antagonistic conformation is vital. ascopost.comresearchgate.netresearchgate.netscienceopen.com Preclinical research utilizing structural biology techniques, biochemical assays, and cell-based studies can provide further insights into the kinetics and stability of this covalent interaction. scienceopen.com Elucidating how this irreversible binding translates into sustained target inhibition and distinct therapeutic advantages compared to reversible antagonists or degraders is important. ascopost.comresearchgate.netonclive.com This includes investigating its impact on ERα dynamics, co-regulator interactions, and downstream gene expression in detail. portlandpress.com Understanding these aspects at a molecular level can further support the development of SERCAs and potentially identify biomarkers predictive of response to this class of agents.

Q & A

Basic Research Questions

Q. What experimental models have been used to validate H3B-6545’s mechanism as a selective estrogen receptor covalent antagonist (SERCA)?

- Methodological Answer: Preclinical validation involved in vitro assays using ERα-positive breast cancer cell lines (e.g., MCF7, HCC1428) to measure GI50 values (0.2–5.2 nM) and in vivo xenograft models (e.g., MCF-7 tumors in mice). These models demonstrated this compound’s superior efficacy over fulvestrant and tamoxifen, particularly in ERα wild-type and mutant settings .

Q. How was the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) determined in early-phase clinical trials?

- Methodological Answer: The Phase I/II trial (NCT03250676) employed a 3+3 dose-escalation design to assess safety and tolerability. Dose-limiting toxicities (DLTs) and pharmacokinetic (PK) profiles were analyzed across escalating doses (100–450 mg). The RP2D was selected based on toxicity thresholds, PK stability, and preliminary efficacy signals in metastatic ER+/HER2- breast cancer patients .

Q. What biomarkers are used to assess this compound’s target engagement and pharmacodynamic effects in clinical trials?

- Methodological Answer: ERα degradation and transcriptional activity are monitored via tumor biopsies using immunohistochemistry (IHC) for ERα levels and RNA sequencing of estrogen-responsive genes (e.g., TFF1, GREB1). Circulating tumor DNA (ctDNA) analysis is also employed to track ESR1 mutations (e.g., Y537S) in patients .

Advanced Research Questions

Q. How do pharmacokinetic interactions between this compound and CDK4/6 inhibitors (e.g., palbociclib) influence combination therapy dosing strategies?

- Methodological Answer: Co-administration with palbociclib increases this compound’s AUC0-t and Cmax by 1.53- and 1.79-fold, respectively, necessitating dose adjustments to mitigate toxicity. PK modeling and staggered dosing protocols are used to optimize drug exposure while maintaining synergistic cell-cycle inhibition .

Q. What methodological approaches resolve discrepancies between this compound’s in vitro potency and clinical efficacy in ESR1-mutant tumors?

- Methodological Answer: Translational studies compare in vitro mutant ERα degradation rates (e.g., Y537S in BT483 cells) with clinical response rates in patients harboring ESR1 mutations. Patient-derived xenograft (PDX) models and ctDNA-based longitudinal monitoring are used to correlate preclinical findings with tumor evolution under therapy .

Q. How does this compound’s covalent binding to ERα (Cys530) confer resistance mechanisms distinct from non-covalent SERDs?

- Methodological Answer: Structural studies (e.g., X-ray crystallography) and mutagenesis assays identify ERα conformational changes that reduce co-activator recruitment. Resistance is hypothesized to arise from compensatory pathways (e.g., MAPK/ERK activation) rather than ERα mutations, requiring combination therapies with pathway inhibitors .

Q. What statistical methods are applied to analyze conflicting efficacy data across this compound monotherapy and combination trials?

- Methodological Answer: Bayesian adaptive trial designs and stratified subgroup analyses (e.g., prior CDK4/6i exposure, ESR1 mutation status) are used to account for heterogeneity. Conflicting progression-free survival (PFS) outcomes are contextualized via cross-trial comparisons with matched historical controls .

Methodological Considerations for Data Interpretation

- In vitro vs. in vivo Discrepancies : While this compound shows nanomolar potency in cell lines (GI50 <1 nM in MCF7), clinical trials report modest objective response rates (ORR: 16.3% in heavily pretreated patients). This highlights the need for PDX models mimicking advanced disease and biomarker-driven patient selection .

- Translational Biomarkers : ESR1 mutation clonality and ERα degradation kinetics are critical for predicting response. Dynamic BH3 profiling and apoptosis assays in PDX-derived organoids may improve preclinical-to-clinical translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.